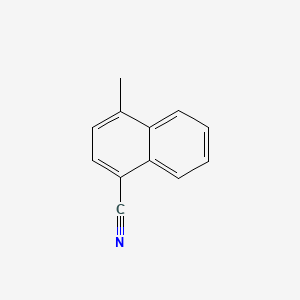

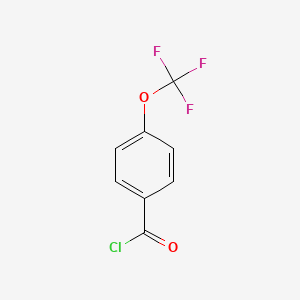

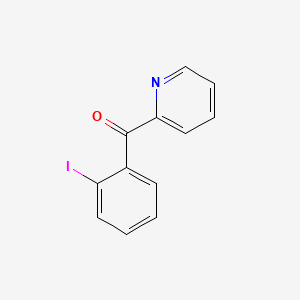

2-(2-Iodobenzoyl)pyridine

Übersicht

Beschreibung

2-(2-Iodobenzoyl)pyridine is a compound that can be associated with a variety of chemical reactions and has potential applications in the synthesis of various heterocyclic compounds. While the provided papers do not directly discuss 2-(2-Iodobenzoyl)pyridine, they do provide insights into the chemistry of related pyridine-containing compounds and their derivatives.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the iodocyclization of 2-(1-alkynyl)benzylic alcohols or 2-(1-alkynyl)-3-(hydroxymethyl)pyridines can lead to the formation of iodo-substituted isochromenes, dihydroisobenzofurans, and pyranopyridines under mild conditions . Another approach involves the Friedel–Crafts acylation followed by a series of reactions including nitrification and deoxidization to synthesize aromatic diamine monomers containing pyridine units . These methods highlight the versatility of pyridine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is influenced by the nature of substituents and the synthetic pathway. For example, the crystal structure of a related compound, 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, was determined using powder diffraction techniques, revealing a planar system of conjugated heterocycles and the orientation of substituent groups . This suggests that the molecular structure of 2-(2-Iodobenzoyl)pyridine would also be influenced by its substituents and could be analyzed using similar techniques.

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. The one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles produces imidazo[1,2-a]pyridines, which can serve as fluorescent probes . Additionally, copper-catalyzed synthesis allows for the regioselective synthesis of iodoimidazo[1,2-a]pyridines . These reactions demonstrate the reactivity of pyridine derivatives and their potential utility in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibit good thermal stability, mechanical properties, and low dielectric constants . The solubility and viscosity of these compounds can be tailored by modifying the pyridine unit or the synthetic conditions . The fluorescent properties of imidazo[1,2-a]pyridines are affected by the substitution pattern, with electron-donating groups enhancing luminescence10. These properties are crucial for the application of pyridine derivatives in materials science and as fluorescent probes.

Wissenschaftliche Forschungsanwendungen

Antituberculosis Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes : A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB . For instance, compound 8, having a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability .

Excited State Intramolecular Proton Transfer

- Scientific Field : Physical Chemistry

- Application Summary : Imidazo[1,2-a]pyridines bearing a hydroxyphenyl substituent in the 2 position exhibit an excited-state intramolecular proton transfer (ESIPT) . This phenomenon has wide applicability to laser dyes, fluorescence sensors, and molecular switches .

- Methods of Application : The synthesis of imidazo[1,2-a]pyridines has been extensively studied since the beginning of the last century . The mechanism for the synthesis of imidazo[1,2-a]pyridines by means of the Ortoleva-King reaction has been disclosed .

- Results or Outcomes : The photophysical properties of such compounds were characterized, and they were discovered to have strong solid-state emission .

Synthesis of Imidazoles

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Methods of Application : The synthesis of imidazoles is based on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

- Results or Outcomes : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . In this study, two series of imidazopyridine derivatives were synthesized and evaluated for their antiproliferative potential against breast cancer cells .

- Methods of Application : It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .

- Results or Outcomes : The NAH derivatives showed significant results. Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Direct Functionalization

- Scientific Field : Organic Synthesis

- Application Summary : Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- Methods of Application : The direct functionalization of imidazo[1,2-a]pyridines is achieved through radical reactions .

- Results or Outcomes : The direct functionalization of imidazo[1,2-a]pyridines via radical reactions has been successful, leading to the construction of various imidazo[1,2-a]pyridine derivatives .

One-Pot Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : An efficient one-pot synthesis of functionalized imidazo[1,2-a]pyridines has been developed . This method also led to the unexpected synthesis of novel tetracyclic derivatives .

- Methods of Application : The one-pot synthesis of functionalized imidazo[1,2-a]pyridines is achieved through nucleophilic aromatic substitution .

- Results or Outcomes : The one-pot synthesis method led to the successful synthesis of functionalized imidazo[1,2-a]pyridines and novel tetracyclic derivatives .

Eigenschaften

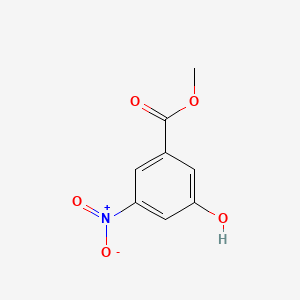

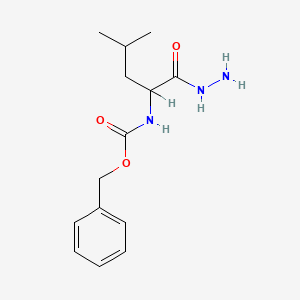

IUPAC Name |

(2-iodophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIIEZGIHJXLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227012 | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodobenzoyl)pyridine | |

CAS RN |

76160-35-5 | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)